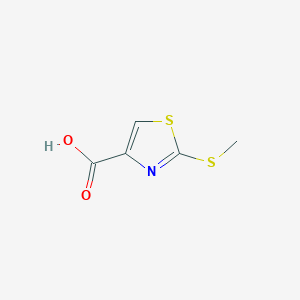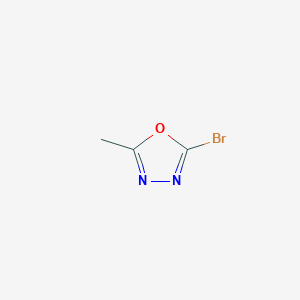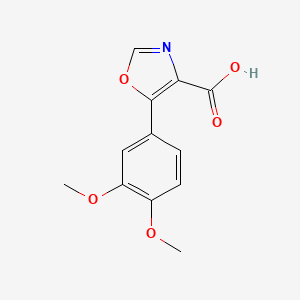![molecular formula C12H15BrClNO B1344548 2-bromo-N-[2-(4-chlorophényl)éthyl]butanamide CAS No. 1119452-43-5](/img/structure/B1344548.png)
2-bromo-N-[2-(4-chlorophényl)éthyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C12H15BrClNO and its molecular weight is 304.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki
La présence d'un groupe bromo en fait un candidat approprié pour les réactions de couplage croisé de Suzuki . Ce processus catalysé par le palladium permet la formation de liaisons carbone-carbone, facilitant la création de composés biaryliques. Ces composés ont des applications significatives dans le développement de médicaments ayant des propriétés anti-inflammatoires et anticancéreuses.
Recherche sur les matériaux optiques non linéaires (NLO)
Les propriétés électroniques de ce composé, telles que son potentiel électrostatique moléculaire et son analyse des orbitales moléculaires frontières, suggèrent des applications potentielles dans la recherche sur les matériaux optiques non linéaires . Les matériaux NLO sont essentiels au développement de technologies photoniques avancées telles que le stockage de données optiques et la conversion de fréquence laser.
Mécanisme D'action
Target of Action
This compound is a biochemical used for proteomics research , and its specific targets may vary depending on the context of the study.
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . For instance, N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical that can interact with other molecules
Biochemical Pathways
As a biochemical used in proteomics research , it may interact with a variety of proteins and pathways, depending on the context of the study.
Result of Action
As a biochemical used in proteomics research , its effects may vary widely depending on the context of the study.
Analyse Biochimique
Biochemical Properties
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes .
Cellular Effects
The effects of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro studies, it has been observed that the compound remains stable for extended periods under controlled conditions . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can result in sustained changes in cellular functions, such as altered gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular functions . As the dosage increases, more pronounced effects can be observed, including changes in cell signaling pathways, gene expression, and metabolic processes . High doses of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can lead to toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biological response .
Metabolic Pathways
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can localize to specific cellular compartments, such as the cytoplasm or nucleus . The distribution of the compound within tissues can also influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-2-11(13)12(16)15-8-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRCPQSIPYFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)


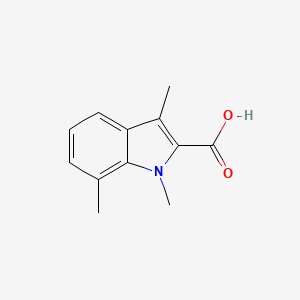
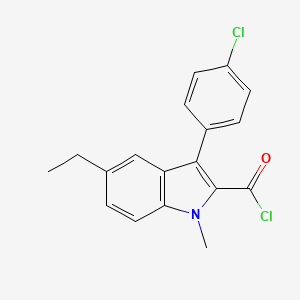
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

